molecular formula C7H6F2N2O3 B2513653 3,5-Difluoro-4-methoxy-2-nitroaniline CAS No. 2322533-28-6

3,5-Difluoro-4-methoxy-2-nitroaniline

Cat. No.: B2513653
CAS No.: 2322533-28-6
M. Wt: 204.133
InChI Key: HUBNSJVGCSGVDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Difluoro-4-methoxy-2-nitroaniline is an organic compound with the molecular formula C7H6F2N2O3 It is a derivative of aniline, where the hydrogen atoms in the benzene ring are substituted with fluorine, methoxy, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-4-methoxy-2-nitroaniline typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 3,5-difluoroaniline followed by methoxylation. The nitration process usually requires concentrated nitric acid and sulfuric acid as catalysts, while the methoxylation step involves the use of methanol and a base such as sodium methoxide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-4-methoxy-2-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, sulfuric acid.

    Substitution: Sodium methoxide, methanol.

Major Products

Scientific Research Applications

3,5-Difluoro-4-methoxy-2-nitroaniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor in enzymatic reactions.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-methoxy-2-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially inhibiting enzymatic activities. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    3,5-Difluoroaniline: Lacks the methoxy and nitro groups, making it less reactive.

    4-Methoxy-2-nitroaniline: Lacks the fluorine atoms, resulting in different chemical properties.

    2,4-Difluoro-3-methoxyaniline: Similar structure but different substitution pattern.

Uniqueness

3,5-Difluoro-4-methoxy-2-nitroaniline is unique due to the presence of both electron-withdrawing (nitro) and electron-donating (methoxy) groups, along with fluorine atoms that enhance its reactivity and stability. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

3,5-difluoro-4-methoxy-2-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2O3/c1-14-7-3(8)2-4(10)6(5(7)9)11(12)13/h2H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUBNSJVGCSGVDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1F)[N+](=O)[O-])N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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